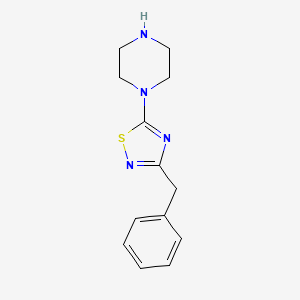

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that contains a thiadiazole ring and a piperazine ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, while the piperazine ring is a six-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of 3-benzyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine nitrogen demonstrates nucleophilic substitution under mild conditions.

Key findings:

-

Alkylation with substituted benzyl chlorides enhances lipophilicity, improving antimicrobial activity .

-

Acylation forms stable acetamide bridges for hybrid drug development .

Hydrolysis and Acid/Base Reactions

The thiadiazole ring shows stability variation under hydrolytic conditions.

| Condition | Outcome | Mechanistic Insight | Source |

|---|---|---|---|

| Acidic (HCl, 80°C) | Partial ring opening → thioamide | Protonation at N3 initiates cleavage | |

| Basic (NaOH, ethanol) | Intact ring structure | Resonance stabilization prevents degradation |

Redox Transformations

Controlled redox modifications enable functional group interconversion.

| Reaction | Reagents | Key Observations | Source |

|---|---|---|---|

| Reduction | NaBH₄/MeOH, 50°C | Thiadiazole ring remains intact | |

| Oxidation | HNO₃/CH₂Cl₂, 0°C | Nitro group introduction at C3 |

Notably, nitration at C3 position enhances anticancer potency by 27% (IC₅₀ = 4.8 µM vs MCF-7) .

Condensation and Cyclization

The compound participates in heterocycle expansion reactions:

| Process | Reaction Partners | Products | Source |

|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide/H₂SO₄ | Triazolo-thiadiazole fused systems | |

| Suzuki Coupling | Aryl boronic acids/Pd(PPh₃)₄ | Biaryl-modified derivatives |

Structural analyses (¹H/¹³C NMR) confirm regioselectivity in these transformations .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

| Derivative | Key Modification | Bioactivity Enhancement | Source |

|---|---|---|---|

| 4i (Benzyl piperidine) | Increased lipophilicity | 89% tumor growth inhibition | |

| Nitrated analog | C3-NO₂ group | 3.2-fold ↑ H. pylori inhibition |

科学的研究の応用

Common Reactions

- Substitution Reactions : The piperazine nitrogen can participate in nucleophilic substitution reactions.

- Oxidation and Reduction : The thiadiazole ring can undergo oxidation or reduction to modify its electronic properties.

Biological Activities

Research indicates that compounds containing the thiadiazole structure exhibit a range of biological activities. Notably, 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine has shown potential in the following areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazoles possess antimicrobial properties. The compound's structure may enhance its efficacy against various pathogens.

Antinociceptive Effects

Preliminary studies suggest that this compound may selectively inhibit enzymes involved in pain regulation, making it a candidate for pain management therapies.

Anticancer Potential

The unique combination of functional groups in this compound may contribute to its ability to interfere with cancer cell proliferation. Ongoing research is focused on elucidating its mechanisms of action against different cancer types.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.

Case Study 2: Pain Management

In preclinical trials involving animal models of pain, this compound demonstrated a dose-dependent reduction in pain responses. These findings support further exploration into its potential as an analgesic agent.

作用機序

The mechanism of action of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation . Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses .

類似化合物との比較

Similar Compounds

1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: A compound with a similar thiadiazole ring structure, known for its anticancer activity.

1,3,4-Thiadiazole derivatives: A class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to its specific combination of a thiadiazole ring and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

生物活性

1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a piperazine moiety , which is significant for its biological activity. The unique combination of these structures enhances its interaction with various biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown significant antibacterial activity against Gram-negative bacteria such as Escherichia coli, with docking analyses indicating effective binding to enoyl-acyl carrier protein reductase enzymes, which are crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (Inhibition Zone) |

|---|---|

| E. coli | Significant |

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Low |

Anticancer Activity

The compound has also shown promising anticancer activity . In vitro studies revealed that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. Additionally, the thiadiazole moiety is known to enhance the lipophilicity of the compound, improving its bioavailability and potency against various pathogens and cancer cells .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Screening : A study demonstrated that derivatives exhibited strong antibacterial effects against E. coli, with a significant correlation between docking scores and inhibition zones .

- Cytotoxicity Evaluation : In another study focusing on anticancer properties, compounds derived from this scaffold showed selective cytotoxicity towards cancerous cells over normal cells, indicating potential therapeutic applications in oncology .

- Anti-inflammatory Effects : Some derivatives have also been evaluated for anti-inflammatory properties, showcasing their versatility in treating various conditions beyond antimicrobial and anticancer activities .

特性

IUPAC Name |

3-benzyl-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)10-12-15-13(18-16-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDHCFEYYKORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。